molecular formula C13H15ClN2O2S B1386773 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-65-7

7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1386773
CAS No.: 1105194-65-7
M. Wt: 298.79 g/mol
InChI Key: GZZGAKLJXTZZHB-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-65-7) is a high-purity benzothiazole derivative offered for scientific research and development. This compound is of significant interest in medicinal chemistry, particularly in the search for new anti-infective and anticancer agents. Recent advances highlight the potency of novel benzothiazole derivatives as anti-tubercular agents against Mycobacterium tuberculosis ( Mtb ), including drug-resistant strains . The benzothiazole scaffold is known to interact with biological targets such as the DprE1 enzyme, a crucial mechanism for inhibiting bacterial cell wall synthesis in Mtb . Beyond infectious disease research, the benzothiazole core is a privileged structure in oncology. Related analogs have demonstrated promising activity against various cancer cell lines, indicating the potential of this chemical class in anticancer drug discovery . The molecular structure, featuring a benzothiazole core with chloro and methoxy substituents, along with a tetrahydrofuran-2-ylmethyl side chain, is designed to explore structure-activity relationships and optimize binding affinity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-chloro-4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-17-10-5-4-9(14)12-11(10)16-13(19-12)15-7-8-3-2-6-18-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGAKLJXTZZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that has garnered interest due to its potential biological activities. With a molecular formula of C13H15ClN2O2S and a molecular weight of 298.79 g/mol, this compound is part of a larger class of benzothiazole derivatives known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name7-chloro-4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Molecular FormulaC13H15ClN2O2S
Molecular Weight298.79 g/mol
PurityTypically 95%

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that benzothiazole analogs can inhibit growth in Gram-positive and Gram-negative bacteria, making them candidates for further development in treating bacterial infections .

Anticancer Potential

Several studies have highlighted the anticancer properties of benzothiazole derivatives. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific cellular pathways involved in tumor growth. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and liver cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazoles has also been documented. Research suggests that these compounds can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity positions them as promising candidates for developing new anti-inflammatory drugs.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including those structurally related to this compound. The results indicated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
  • Anticancer Activity : In vitro studies showed that benzothiazole derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a derivative exhibited an IC50 value of 10 µM against MDA-MB-231 breast cancer cells .
  • Anti-inflammatory Mechanism : A study demonstrated that a related compound reduced inflammation in a murine model by significantly decreasing levels of TNF-alpha and IL-6 after treatment . This suggests potential therapeutic applications in chronic inflammatory diseases.

Scientific Research Applications

The compound has garnered interest due to its potential biological activities , which include:

  • Antimicrobial Activity : Compounds in the benzothiazole class are known for their effectiveness against a variety of pathogens, including bacteria and fungi. The specific structural features of 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine may enhance its antimicrobial efficacy.
  • Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its mechanisms of action against specific cancer types.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Research Applications

The applications of this compound in scientific research can be categorized as follows:

Pharmaceutical Development

The compound is being studied for its potential as a lead candidate in drug development due to its diverse biological activities. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Mechanistic Studies

Researchers are investigating the mechanisms through which this compound exerts its biological effects. Understanding these pathways can facilitate the design of more potent derivatives.

Formulation Studies

The stability and solubility characteristics of this compound make it an interesting candidate for formulation into various dosage forms, including oral and injectable preparations.

Case Studies

Several studies have highlighted the potential of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that benzothiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications to the benzothiazole core could lead to enhanced activity against resistant strains.
  • Cancer Research : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. Further research is needed to establish the specific pathways involved and the effectiveness against various cancer types.
  • Inflammation Model : In animal models of inflammation, benzothiazole derivatives have been shown to reduce markers of inflammation significantly. This suggests potential therapeutic applications in diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Modifications

7-Chloro-4-methoxy-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine
  • Structural Difference : The amine substituent is a pyrimidin-2-ylmethyl group instead of tetrahydrofuran-2-ylmethyl.
  • Reduced solubility compared to the tetrahydrofuran analog due to the aromatic pyrimidine’s hydrophobic nature .
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS: 1493299-70-9)
  • Structural Difference : A thiazole core replaces benzothiazole, with a chloro-fluorobenzyl substituent.
  • The chloro-fluoro substitution may enhance metabolic stability compared to methoxy groups .

Substituent Position and Electronic Effects

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structural Features: A thiazole core with a 4-chlorophenyl group and a dimethylamino-substituted benzylidene.
  • Impact: The dimethylamino group increases electron density, improving solubility in polar solvents.
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structural Difference : A thiadiazole core with a 4-methylphenyl group and chlorobenzylidene substituent.
  • Impact :
    • The thiadiazole’s additional sulfur atom may enhance metal-binding properties .
    • The methyl group on the phenyl ring introduces steric effects distinct from methoxy .

Amine Substituent Variations

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Structural Feature : An oxadiazole-methyl group on the amine.
  • The rigid oxadiazole ring may reduce conformational flexibility compared to tetrahydrofuran .
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine Dihydrochloride
  • Structural Feature : A simpler chlorophenyl-thiazolylmethyl substituent.
  • Impact :
    • The lack of a methoxy group reduces electron-donating effects, altering reactivity in electrophilic substitution reactions .

Spectroscopic and Crystallographic Data

  • Benzothiazole Core : highlights hydrogen-bonded dimer formation in 1,3-benzothiazol-2-amine derivatives, suggesting similar intermolecular interactions in the target compound.
  • Tetrahydrofuran Substituent : The oxygen atom in tetrahydrofuran may participate in hydrogen bonding, as observed in related structures ().

Solubility and Bioavailability

  • The tetrahydrofuran group improves solubility due to its oxygen atom, while pyrimidine or aromatic substituents may reduce it .

Structure-Activity Relationships (SAR)

  • Chlorine at Position 7 : Common in antimicrobial agents; its electron-withdrawing effect may stabilize charge interactions in enzyme binding pockets.
  • Methoxy at Position 4 : Electron-donating groups like methoxy are associated with improved pharmacokinetic profiles in benzothiazole derivatives .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine?

The synthesis typically involves cyclization of a substituted benzothiazole precursor with thiourea or thioamide derivatives. For example, α-chloro ketones or halogenated intermediates can react with thiourea under reflux conditions (ethanol/water) to form the thiazole ring. The tetrahydrofuran-2-ylmethylamine side chain is introduced via nucleophilic substitution or reductive amination. Critical steps include optimizing reaction time (3–6 hours), temperature (80–100°C), and purification via recrystallization (e.g., DMSO/water mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.46–7.9 ppm, NH signals at δ 4.10 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1621 cm⁻¹, C-Cl at ~693 cm⁻¹) .
  • Mass Spectrometry (FABMS) : Molecular ion peaks (e.g., m/z 501 for a related benzothiazole derivative) .
  • Elemental Analysis : Validation of purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is tested in polar (DMSO, methanol) and semi-polar (THF, acetonitrile) solvents. Stability studies involve HPLC monitoring under varying pH (2–9), temperatures (4–37°C), and light exposure. For example, related benzothiazoles show stability in DMSO at –20°C for >6 months .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Contradictions may arise from dynamic processes (e.g., rotamers) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks.
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding interactions (e.g., N–H⋯N bonds in crystal lattices) .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What methodologies optimize reaction yields for introducing the tetrahydrofuran-2-ylmethyl group?

  • Catalytic systems : Use Pd/C or Ni catalysts for reductive amination of aldehyde intermediates.
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity.
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy or chloro groups) to prevent side reactions .

Q. How can researchers evaluate the compound’s biological activity in a target-specific manner?

  • In vitro assays : Screen against kinase or protease targets (e.g., caspase-3 activation assays for apoptosis induction) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy) to assess potency changes.
  • Docking studies : Predict binding modes using benzothiazole-based pharmacophore models .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

  • Repurification : Remove hygroscopic impurities via repeated recrystallization.
  • Alternative techniques : Validate via combustion analysis or high-resolution mass spectrometry (HRMS) .

Q. What steps ensure reproducibility in pharmacological studies (e.g., inconsistent IC50 values)?

  • Standardize assay conditions : Fixed DMSO concentrations (<1%), cell passage numbers, and incubation times.
  • Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

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